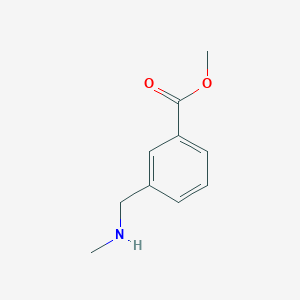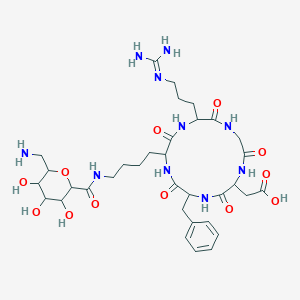
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Overview
Description
“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. It is also known as 3,5-Dimethyl-4-hydroxyphenylboronic acid . The compound has an empirical formula of C8H11BO3 .
Synthesis Analysis
The synthesis of “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethylborate . This reaction is typically carried out in a solution of tetrahydrofuran (THF) at a low temperature .Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” can be represented by the SMILES stringCc1cc(cc(C)c1O)B2OC(C)(C)C(C)(C)O2 . The InChI key for this compound is TYCKOBOJYNRIBO-UHFFFAOYSA-N . Chemical Reactions Analysis
“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” can participate in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst .Physical And Chemical Properties Analysis
“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” has a molecular weight of 248.13 . It has a melting point of 100-105 °C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 366.6±52.0 °C at 760 mmHg .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a boron reagent in the Suzuki-Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Bio-supported Palladium Nanoparticles
4-Hydroxyphenylboronic acid, a similar compound, has been used in the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts . It’s plausible that “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” could be used in a similar manner.
Aminocarbonylation Reactions
4-Hydroxyphenylboronic acid has been used in palladium-catalysed aminocarbonylation reactions . Given the structural similarity, “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” could potentially be used in similar reactions.
Stille Coupling Reactions
4-Hydroxyphenylboronic acid can be used in Stille coupling reactions . This suggests that “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” could also be used in such reactions.
Extraction of Sugars
3,5-Dimethylphenylboronic acid, a related compound, has been used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions . It’s possible that “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” could be used in a similar way.
Synthesis of Penultimate Methyl Ester
3,5-Dimethylphenylboronic acid has been used as a reactant to prepare penultimate methyl ester . Given the structural similarity, “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” could potentially be used in similar syntheses.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its target results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling pathway, which is a key process in carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries .
Action Environment
The action of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium (II) complex . The compound is generally environmentally benign , which contributes to its wide application in various industries .
Future Directions
properties
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCEQJHOXBRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681745 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
934826-20-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



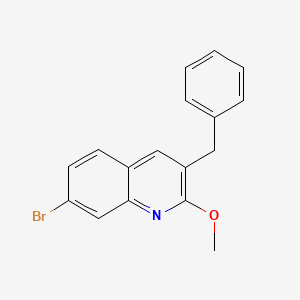
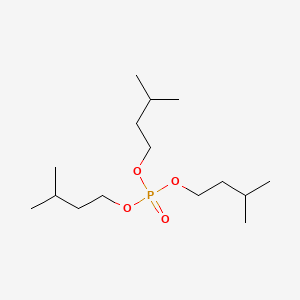


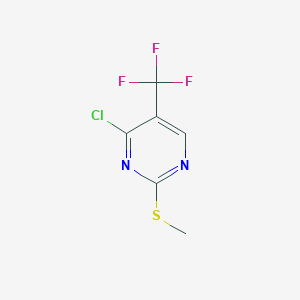

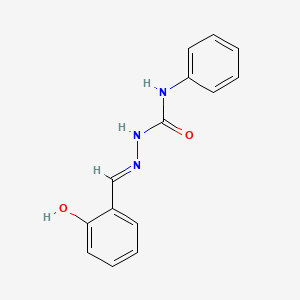
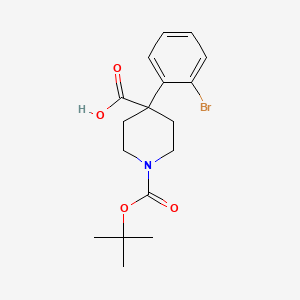
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)

